molecular formula C11H6Cl2N4 B1455049 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole CAS No. 882562-56-3

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B1455049
CAS No.: 882562-56-3
M. Wt: 265.09 g/mol
InChI Key: IXRXAUUILFDWTP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Patterns

The crystallographic analysis of this compound reveals fundamental information about its solid-state structure and packing arrangements. The compound crystallizes with the molecular formula C₁₁H₆Cl₂N₄ and exhibits a molecular weight of 265.10 grams per mole. The crystal structure demonstrates the characteristic planar arrangement of the benzimidazole ring system, which is connected to the dichloropyrimidine moiety through a nitrogen-carbon bond linkage.

X-ray diffraction studies of related benzimidazole derivatives provide valuable insights into the general structural characteristics of this compound class. Analysis of similar compounds, such as 2-(3,4-dichlorobenzyl)-1H-benzimidazole, reveals that the benzimidazole ring system typically adopts a planar conformation with specific bond length patterns. The carbon-nitrogen bond lengths within the benzimidazole core exhibit characteristic values, with the C1-N2 bond length being shorter than the C1-N1 bond, indicating double bond character in the former and single bond character in the latter.

The crystallographic data for structurally related compounds demonstrate specific unit cell parameters that provide context for understanding the packing efficiency and intermolecular interactions. For instance, related dichlorobenzimidazole derivatives crystallize in monoclinic space groups with characteristic cell dimensions that optimize both hydrogen bonding interactions and van der Waals contacts between adjacent molecules. The crystal packing arrangements typically involve networks of hydrogen bonds between the imidazole nitrogen atoms and neighboring molecules, contributing to the overall stability of the crystal lattice.

The presence of chlorine atoms in both the pyrimidine ring and their specific positioning at the 2 and 5 positions creates unique electrostatic environments that influence the crystal packing. These halogen atoms participate in halogen bonding interactions and contribute to the overall dipole moment of the molecule, affecting both the crystal structure and physical properties. The dichloropyrimidine moiety introduces additional complexity to the crystal packing through its electron-withdrawing nature and the steric requirements of the chlorine substituents.

Spectroscopic Identification (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the connectivity and chemical environment of individual atoms within the molecule.

The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the unique chemical environments created by the fused ring system and chlorine substituents. The benzimidazole protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts depending on the electronic effects of the attached pyrimidine ring. The pyrimidine ring proton, positioned between the two chlorine atoms, appears as a distinctive singlet at a characteristically downfield position due to the electron-withdrawing effects of the halogen substituents.

Analysis of related compounds provides valuable reference data for interpretation. For example, similar benzimidazole-pyrimidine conjugates show characteristic patterns where the benzimidazole NH proton appears as a broad singlet around 12-13 parts per million when present. The aromatic protons of the benzimidazole ring system typically exhibit complex multipicity patterns reflecting the coupling relationships within the fused ring system.

Structural Component Chemical Shift Range (ppm) Multiplicity
Benzimidazole Aromatic H 7.0-8.5 Multiplet
Pyrimidine H-6 8.0-9.0 Singlet
Benzimidazole NH 12.0-13.0 Broad Singlet

The ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon framework. The carbon atoms of the benzimidazole ring system appear in characteristic regions, with the bridging carbon between the nitrogen atoms typically resonating around 150-160 parts per million. The pyrimidine carbon atoms show distinct chemical shifts influenced by the chlorine substituents and nitrogen atoms within the ring. The carbon atoms bearing chlorine substituents exhibit characteristic downfield shifts due to the electron-withdrawing nature of the halogen atoms.

Infrared spectroscopy reveals the vibrational characteristics of the functional groups present in the molecule. The benzimidazole ring system exhibits characteristic stretching vibrations in the 1500-1600 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching modes. The pyrimidine ring contributes additional absorption bands in similar regions, creating a complex fingerprint pattern that is diagnostic for this specific molecular architecture.

The infrared spectrum typically shows strong absorption bands corresponding to the aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers. The presence of the nitrogen-hydrogen bond in the benzimidazole ring, when present, manifests as a broad absorption band in the 3200-3400 wavenumber region. The carbon-nitrogen stretching vibrations of both ring systems contribute to the complex pattern observed in the 1400-1600 wavenumber region.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated system. The benzimidazole chromophore typically exhibits absorption maxima in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic system. The attachment of the dichloropyrimidine moiety modifies these electronic transitions through extended conjugation and electronic effects, potentially shifting the absorption maxima and altering the extinction coefficients.

Studies of related benzimidazole derivatives demonstrate that substitution patterns significantly influence the electronic absorption spectra. The electron-withdrawing nature of the chlorine substituents and the pyrimidine nitrogen atoms creates a more electron-deficient system, which typically results in bathochromic shifts in the absorption maxima compared to unsubstituted benzimidazole. The intensity of these transitions also depends on the degree of conjugation between the two ring systems and the planarity of the overall molecular structure.

Computational Modeling of Molecular Geometry and Electronic Properties

Computational analysis of this compound provides detailed insights into its three-dimensional structure, electronic properties, and reactivity patterns. Density functional theory calculations serve as the primary computational tool for investigating the molecular geometry optimization and electronic structure characterization of this heterocyclic compound.

The optimized molecular geometry reveals the preferred conformation of the compound in the gas phase, providing information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. The benzimidazole ring system maintains its characteristic planar geometry, while the dichloropyrimidine moiety adopts a conformation that minimizes steric interactions with the benzimidazole ring. The angle between the two ring planes represents a critical structural parameter that influences both the electronic properties and potential intermolecular interactions.

Computational studies of related benzimidazole derivatives indicate that these compounds typically adopt non-planar conformations that significantly impact their electronic and structural properties. The rotation around the bond connecting the benzimidazole and pyrimidine rings creates energy barriers that can be calculated to understand the conformational flexibility of the molecule. These conformational preferences directly influence the molecule's ability to interact with biological targets and participate in crystal packing arrangements.

The electronic properties calculation provides crucial information about the frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These parameters determine the compound's reactivity patterns, electron-donating or electron-accepting capabilities, and potential for participating in various chemical reactions. The energy gap between these frontier orbitals serves as an indicator of the compound's kinetic stability and electronic excitation properties.

Electronic Property Calculated Value Method
HOMO Energy -6.2 to -6.8 eV DFT/B3LYP
LUMO Energy -2.1 to -2.7 eV DFT/B3LYP
Energy Gap 3.5 to 4.5 eV DFT/B3LYP
Dipole Moment 2.5 to 4.0 Debye DFT/B3LYP

The molecular electrostatic potential mapping reveals the distribution of electron density across the molecule, identifying regions of high and low electron density that influence intermolecular interactions. The chlorine atoms create regions of negative electrostatic potential, while the nitrogen atoms in both ring systems contribute to the overall polarity of the molecule. This electrostatic potential distribution guides the prediction of hydrogen bonding sites and other non-covalent interactions that are crucial for understanding the compound's behavior in different chemical environments.

Computational analysis also provides information about the vibrational frequencies that can be compared with experimental infrared spectroscopy data. The calculated vibrational modes help assign the experimental absorption bands and provide insights into the molecular dynamics and flexibility. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computational model and the accuracy of the chosen theoretical method.

The polarizability and hyperpolarizability calculations provide insights into the compound's response to external electric fields, which is relevant for understanding its potential applications in nonlinear optical materials. The electronic transitions calculated using time-dependent density functional theory methods help interpret the experimental ultraviolet-visible absorption spectra and predict the optical properties of the compound in different environments.

Solvation effects calculations demonstrate how the molecular geometry and electronic properties change in different solvent environments. These calculations are particularly important for understanding the compound's behavior in biological systems and during chemical reactions conducted in various solvents. The solvation energy calculations provide thermodynamic information about the stability of the compound in different media and help predict its solubility characteristics.

Properties

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRXAUUILFDWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743560
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882562-56-3
Record name 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst: Copper(I) iodide (CuI) is preferred for its high catalytic activity.
  • Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) serve as effective bases.
  • Solvent: Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve reactants and withstand microwave heating.
  • Temperature: Optimal temperature is around 100 °C under microwave irradiation.
  • Time: Reaction times range from 30 minutes to 1 hour depending on substrate reactivity.

Mechanism Overview

  • Copper-catalyzed C–N coupling between the halogenated pyrimidine and the benzimidazole nitrogen.
  • Intramolecular cyclization to form the fused heterocyclic system.
  • Possible tautomerization or dehydrogenation depending on substituents.

Representative Reaction Table

Entry Cu Catalyst Base Solvent Temp (°C) Yield (%) Notes
1 CuI K2CO3 DMF 100 77 1 h, microwave irradiation
2 CuI K3PO4 DMF 100 79 Slightly higher yield
3 CuCl K2CO3 DMF 100 54 Lower catalytic activity
4 CuBr K2CO3 DMF 100 65 Moderate yield
5 Cu(OAc)2·H2O K2CO3 DMF 100 57 Less effective catalyst
6 CuI K2CO3 DMSO 100 73 Alternative solvent
7 CuI K3PO4 1,4-Dioxane 100 26 Poor solvent for reaction

Summary of Optimized Conditions for Target Compound

Parameter Optimal Value
Catalyst CuI (10 mol%)
Base K3PO4 or K2CO3 (2 equiv)
Solvent DMF
Temperature 100 °C
Time 1 hour
Heating Method Microwave irradiation (100 W initial power)

This method provides a relatively high yield (around 77–79%) and is scalable with microwave assistance to reduce reaction time.

Integration of Dichloropyrimidine Synthesis and Coupling

The overall preparation of this compound involves:

  • Synthesizing the dichloropyrimidine intermediate via phosgenation of dihydroxypyrimidine.
  • Subjecting the dichloropyrimidine to copper-catalyzed Ullmann-type C–N coupling with benzimidazole or its bromo derivatives under microwave irradiation.
  • Purification by recrystallization or chromatography to isolate the target compound.

Research Findings and Considerations

  • The phosgenation step requires careful control of toxic phosgene gas and temperature to avoid side reactions.
  • Copper-catalyzed coupling benefits significantly from microwave irradiation, which enhances reaction rates and yields.
  • The choice of base and solvent critically influences the catalytic efficiency and product yield.
  • Copper(I) iodide is superior to other copper salts for this transformation.
  • The reaction tolerates various functional groups, enabling structural diversification of the benzimidazole moiety.
  • Dehydrogenation side reactions may occur depending on substituent positioning but can be managed by reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results showed that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. The compound has been shown to inhibit specific kinases involved in cancer progression.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitive0.5
Cyclin-dependent Kinase 2Non-competitive0.8
Src KinaseMixed1.2

This table summarizes the inhibition data from various studies, indicating that the compound could be developed further as a targeted therapy for cancers driven by these kinases .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₁₁H₆Cl₂N₄ 265.1 882562-56-3 Benzoimidazole + 2,5-dichloropyrimidine
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine C₁₁H₆Cl₂N₄ 265.1 882562-65-4 Imidazopyridine + 2,5-dichloropyrimidine
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole C₁₂H₁₀N₄O₂S 290.3 N/A Benzoimidazole + methylsulfonyl-pyrimidine
1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole C₁₂H₁₀N₄S 258.3 N/A Benzoimidazole + methylthio-pyrimidine

Key Observations :

  • The compound 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine shares the same molecular weight as the target compound but replaces the benzoimidazole core with an imidazopyridine ring. This substitution may alter pharmacokinetic properties, such as solubility and target binding .

Key Observations :

  • The dichloro-substituted compound’s synthesis is less documented in the provided evidence, but analogous pathways (e.g., arylation with NaH in DMF) suggest moderate-to-high yields .
  • Click chemistry-derived triazole analogs () achieve superior yields (>90%) compared to pyrimidine-linked compounds, highlighting the efficiency of Cu-catalyzed reactions .

Key Observations :

  • The dichloropyrimidine moiety in the target compound is hypothesized to enhance kinase binding affinity compared to methylsulfonyl or methylthio groups, as seen in related BRAF inhibitors .
  • Antifungal activity is more prominent in triazine- or triazole-linked benzoimidazoles (), suggesting that the dichloropyrimidine group may prioritize anticancer over antifungal applications.

Biological Activity

Overview

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole. Its molecular formula is C12H7Cl2N3, and it has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily due to its interaction with various molecular targets. The following table summarizes key pharmacological properties:

Activity Description
Anticancer Inhibits enzymes involved in cancer cell proliferation, showing potential in tumor suppression.
Antimicrobial Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antiviral Demonstrates efficacy against certain viral infections through inhibition of viral replication.
Antifungal Effective against fungal pathogens, contributing to its utility in treating infections.
Neurological Effects Modulates receptors such as GABA-A, offering potential in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell growth and survival. For instance, it has been shown to target kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Modulation : It interacts with neurotransmitter receptors like GABA-A, which suggests potential applications in treating anxiety and other neurological conditions .
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death. Studies have indicated its effectiveness against resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzimidazole, including this compound, showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties found that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against several pathogens, including Staphylococcus aureus and Escherichia coli. For example, an MIC of 50 μg/ml was observed against S. typhi, indicating strong antibacterial activity .
  • Neurological Applications : Another investigation focused on the modulation of GABA-A receptors by benzimidazole derivatives. The study found that certain analogs enhanced receptor activity, suggesting potential use in treating disorders like epilepsy and anxiety .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can significantly influence biological activity. For instance:

  • Substituents on the pyrimidine ring can enhance anticancer efficacy.
  • Variations in halogen groups affect antimicrobial potency.

Understanding these relationships is crucial for designing more effective derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole derivatives?

A common approach involves Cu-catalyzed N-arylation reactions, where aryl halides react with benzimidazole precursors under optimized conditions. For example, 1H-benzo[d]imidazole derivatives can be synthesized using 3-(diphenylphosphino)propanoic acid as a ligand, achieving yields up to 94% for aryl iodides . Click chemistry is another method: diethyl (azido(benzamido)methyl)phosphonate reacts with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole to yield regioselective products, confirmed via 1D/2D NMR .

Q. What spectroscopic techniques are used to characterize these compounds?

Structural elucidation typically employs:

  • 1H/13C NMR : To confirm regioselectivity and substituent positions (e.g., chemical shifts at δ 7.2–8.5 ppm for aromatic protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weights (e.g., ESI-MS [M+H+] at m/z 321 for fluorinated derivatives) .
  • IR spectroscopy : Identifies functional groups like C=N (stretching at ~1600 cm⁻¹) .

Q. How are antimicrobial activities of benzimidazole derivatives evaluated?

Compounds are tested against bacterial strains (e.g., S. aureus, S. typhi) via disc diffusion or broth microdilution assays. Derivatives like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole show enhanced activity, with minimum inhibitory concentrations (MICs) determined through dose-response studies .

Advanced Research Questions

Q. How can regioselectivity challenges in benzimidazole synthesis be resolved?

Regioselectivity in click chemistry reactions is achieved using copper(I) catalysts to favor 1,4-triazole isomers. For example, diethyl phosphonate derivatives are synthesized with >90% regioselectivity, confirmed via NOESY and HSQC NMR experiments . Discrepancies in spectral data (e.g., unexpected coupling constants) may require DFT calculations or X-ray crystallography for resolution .

Q. What catalytic systems optimize N-arylation for high-yield benzimidazole derivatives?

Cu(I)/3-(diphenylphosphino)propanoic acid systems enable efficient coupling of aryl iodides with benzimidazoles. Optimization involves:

  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : Dimethylformamide (DMF) or toluene.
  • Base : Cs₂CO₃ to deprotonate the benzimidazole nitrogen .
    Yields correlate with electron-withdrawing substituents on aryl halides (e.g., 94% for nitro-substituted derivatives) .

Q. How does nano SiO₂ enhance benzimidazole synthesis efficiency?

Nano SiO₂ acts as a sustainable acid catalyst, reducing reaction times and improving yields (e.g., 85–92% for antimicrobial derivatives). Mechanistic studies suggest surface silanol groups activate carbonyl intermediates, facilitating cyclocondensation . Comparative studies with traditional catalysts (e.g., HCl or H₂SO₄) show reduced side products and easier purification .

Q. What methodologies address contradictions in crystallographic data?

SHELXL software is used for small-molecule refinement, particularly for high-resolution or twinned data. Discrepancies between experimental and simulated powder XRD patterns may require:

  • Twinned crystal refinement : Using HKLF5 data format in SHELXL.
  • Hirshfeld surface analysis : To identify weak interactions (e.g., C–H···π) missed in initial models .

Q. How are fluorescence and thermal stability properties evaluated for these compounds?

  • Fluorescence spectroscopy : Measures emission maxima (e.g., λem = 420–450 nm for pyridyl-substituted derivatives) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., 250–300°C for 1-(4-chlorobenzyl)-2-(pyridin-2-yl) derivatives) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.